molecular formula C10H12Cl2FNO2 B6145768 methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride CAS No. 444726-85-6

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B6145768
CAS No.: 444726-85-6
M. Wt: 268.1
InChI Key:
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Description

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12Cl2FNO2. It is a derivative of phenylalanine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is used in a variety of scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and protein synthesis.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3-chloro-4-bromophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3-chloro-4-methylphenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific interactions with molecular targets are required.

Properties

CAS No.

444726-85-6

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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